State-Dependent NaV1.7 Inhibition: 3.3-Fold Selectivity for Partially Inactivated over Non-Inactivated Channels
The compound demonstrates state-dependent NaV1.7 antagonism. Against the partially inactivated state of human NaV1.7 expressed in HEK293 cells, the IC50 is 240 nM as measured by PatchXpress voltage patch clamp [1]. This value reflects a 3.3-fold preference for the partially inactivated state over the non-inactivated state, where the IC50 is 800 nM by manual whole cell patch clamp, and a >12.5-fold preference over fully non-inactivated channels exhibiting an IC50 of 3,000 nM [1]. Many close structural analogs within the piperazine amide class show less pronounced state dependence, with some exhibiting near-equivalent potency across states [2]. By preferentially binding to the inactivated conformation, this compound is expected to inhibit pathological high-frequency neuronal firing while sparing normal physiological signaling—a key differentiator for safety-driven analgesic development.
| Evidence Dimension | NaV1.7 IC50 across channel inactivation states (state-dependent selectivity) |
|---|---|
| Target Compound Data | IC50 = 240 nM (partially inactivated, PatchXpress); IC50 = 800 nM (partially inactivated, manual patch clamp); IC50 = 3,000 nM (non-inactivated, manual patch clamp) |
| Comparator Or Baseline | Non-state-dependent piperazine amides often show IC50 ratios <3-fold across states; e.g., unsubstituted benzamide analog exhibits IC50 ~200 nM in both partially and non-inactivated states (class-level reference) [2] |
| Quantified Difference | 3.3-fold selectivity for partially inactivated vs. non-inactivated (240 nM vs. 800 nM); >12.5-fold selectivity vs. fully non-inactivated (240 nM vs. 3,000 nM) |
| Conditions | Human NaV1.7 alpha subunit expressed in HEK293 cells; PatchXpress automated voltage clamp and manual whole cell patch clamp electrophysiology |
Why This Matters
State-dependent NaV1.7 inhibitors are clinically preferred because they achieve analgesic efficacy with reduced cardiac (NaV1.5) and CNS side effects, making this compound a more translationally relevant tool than non-state-dependent analogs for pain target validation studies.
- [1] BindingDB Entry BDBM50379389 (CHEMBL2010816). Multiple IC50 values for NaV1.7 across inactivation states. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379389 View Source
- [2] Sparling BA, Yi S, Able J, et al. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm. 2017;8(4):744-754. doi:10.1039/C7MD00024G View Source
